molecular formula C10H18N4O B1382862 4-amino-N-butyl-1,2-dimethyl-1H-imidazole-5-carboxamide CAS No. 55746-85-5

4-amino-N-butyl-1,2-dimethyl-1H-imidazole-5-carboxamide

Cat. No. B1382862
CAS RN: 55746-85-5
M. Wt: 210.28 g/mol
InChI Key: ULAITCMJEYGBIR-UHFFFAOYSA-N
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Description

“4-amino-N-butyl-1,2-dimethyl-1H-imidazole-5-carboxamide” is a derivative of imidazole . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Molecular Structure Analysis

Imidazole is a structure that, despite being small, has a unique chemical complexity . It is a nucleus that is very practical and versatile in its construction/functionalization and can be considered a rich source of chemical diversity .

Scientific Research Applications

1. Chemical Conversion of 4-Carboxamide Group

4-amino-N-butyl-1,2-dimethyl-1H-imidazole-5-carboxamide, also related to 5-amino-1-β-d-ribofuranosylimidazole-4-carboxamide (AICA-riboside), has been studied for its chemical conversion capabilities. Kojima et al. (2000) explored the mild and versatile chemical conversion of the 4-carboxamide group of AICA-riboside, highlighting its potential in the synthesis of various compounds, such as 1-deazaguanosine, through processes like intramolecular cyclization (Kojima, Minakawa, & Matsuda, 2000).

2. Antileukemic Activity

The compound's derivatives have been synthesized and evaluated for their antileukemic activities. Earl and Townsend (1979) conducted a study on furanyl, pyranyl, and ribosyl derivatives of 4-(3,3-dimethyl-1-triazeno)imidazole-5-carboxamide, demonstrating significant findings in the context of leukemia treatment (Earl & Townsend, 1979).

3. Synthesis of Nucleosides

Research has also focused on the synthesis of nucleosides utilizing this chemical. Pochet and D'ari (1990) described the chemical synthesis of 5-amino-1-(2'-deoxy-beta-D-ribofuranosyl)imidazole-4-carboxamide and its triphosphate derivative, highlighting its potential use in polymerization processes (Pochet & D'ari, 1990).

4. Synthesis of 5-Aminoimidazole-4-carboxamide Derivatives

The synthesis and structural analysis of derivatives like 5-amino-1-(2-hydroxyethyl)imidazole-4-carboxamide and 5-amino-1-(2-chloroethyl)-4-cyanoimidazole have been a topic of research, as explored by Banerjee et al. (1999). These studies contribute to understanding the molecular geometry and potential applications of these compounds (Banerjee et al., 1999).

5. Enzymatic Polymerization Applications

The compound's role in enzymatic polymerization has been studied, with implications for various biochemical processes. For instance, the enzymatic polymerization of its derivatives using terminal deoxynucleotidyltransferase has been examined, offering insights into its biochemical utility (Pochet & D'ari, 1990).

properties

IUPAC Name

5-amino-N-butyl-2,3-dimethylimidazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N4O/c1-4-5-6-12-10(15)8-9(11)13-7(2)14(8)3/h4-6,11H2,1-3H3,(H,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULAITCMJEYGBIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C1=C(N=C(N1C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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